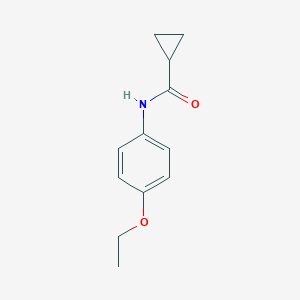
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI), also known as S-CPIT or S-CPIT-1, is a chemical compound that has gained significant attention in scientific research due to its potential application in various areas such as medicinal chemistry, drug design, and material science.
Mechanism of Action
The mechanism of action of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) involves the inhibition of the target enzyme through the formation of a covalent bond between the carbamate group of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) and the active site of the enzyme. This results in the inactivation of the enzyme, leading to the reduction of the pathological symptoms associated with the disease.
Biochemical and Physiological Effects
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been found to exhibit good pharmacokinetic properties such as good oral bioavailability, high metabolic stability, and low toxicity. It has also been found to cross the blood-brain barrier, making it a potential candidate for the treatment of central nervous system diseases. In addition, Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been found to exhibit anti-inflammatory and antioxidant properties, which can further enhance its therapeutic potential.
Advantages and Limitations for Lab Experiments
The advantages of using Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) in lab experiments include its high purity, good solubility, and ease of synthesis. However, the limitations of using Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) include its relatively high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the research on Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI). Firstly, the development of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression needs to be further explored. Secondly, the potential application of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) in material science such as the development of biosensors and drug delivery systems needs to be investigated. Thirdly, the structure-activity relationship of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) needs to be further elucidated to optimize its pharmacological properties. Finally, the development of more efficient and cost-effective synthesis methods for Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) needs to be explored to facilitate its large-scale production.
Conclusion
In conclusion, Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a promising chemical compound that has potential applications in various areas such as medicinal chemistry, drug design, and material science. Its potent inhibitory activity against various enzymes, good pharmacokinetic properties, and anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully explore its therapeutic potential and optimize its pharmacological properties.
Synthesis Methods
The synthesis of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) involves the reaction between 1-cyanopentyl carbamate and tert-butyl chloroformate in the presence of a base catalyst. The reaction yields Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) in high purity and yield. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been extensively studied for its potential application in medicinal chemistry and drug design. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has the potential to be developed as a therapeutic agent for these diseases.
properties
CAS RN |
180994-28-9 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-cyanopentyl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-5-6-7-9(8-12)13-10(14)15-11(2,3)4/h9H,5-7H2,1-4H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
PHAKPKRDXZRCHO-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@@H](C#N)NC(=O)OC(C)(C)C |
SMILES |
CCCCC(C#N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C#N)NC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
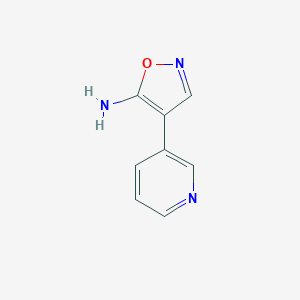

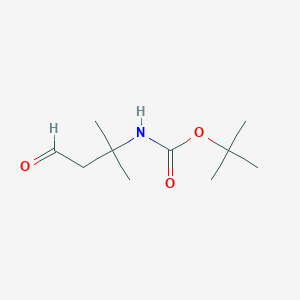

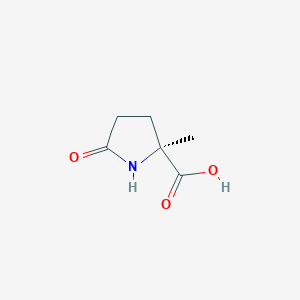

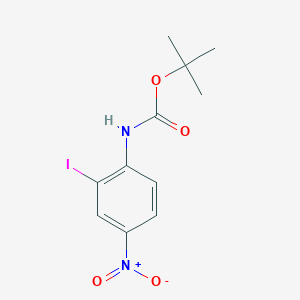
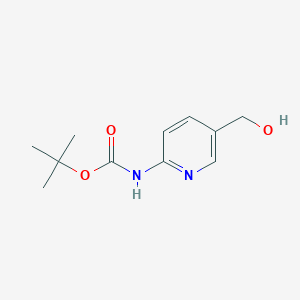
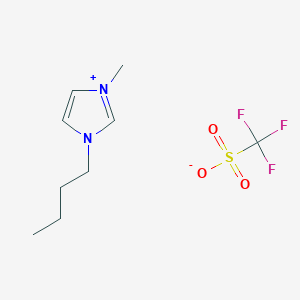
![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)
